ÁCIDO FOSFÓRICO-D3

Descripción general

Descripción

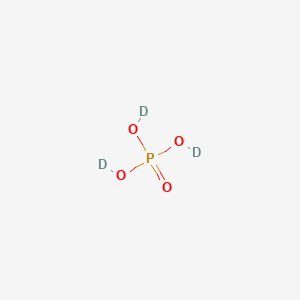

(3H)Phosphoric acid, also known as trideuterio phosphate, is a derivative of phosphoric acid where all three hydrogen atoms are replaced by deuterium. This compound is a colorless, odorless phosphorus-containing inorganic acid. It is widely used in various applications, including as a reagent in chemical reactions and in scientific research.

Aplicaciones Científicas De Investigación

Biochemical Research

Tracer Studies

Phosphoric Acid-D3 is extensively utilized in tracer studies in biochemical research. Its deuterated form allows for enhanced tracking of metabolic processes in biological systems. The incorporation of deuterium enables researchers to utilize nuclear magnetic resonance (NMR) spectroscopy for detailed analysis of molecular interactions and dynamics, providing insights into metabolic pathways and enzyme mechanisms .

Drug Development

In pharmaceutical research, Phosphoric Acid-D3 is employed as a reagent in the synthesis of various drug compounds. Its unique isotopic labeling assists in understanding drug metabolism and pharmacokinetics. Studies have shown that using deuterated compounds can lead to improved pharmacological profiles by altering the metabolic stability and reducing the rate of drug degradation .

Material Science

3D Printing Applications

Recent advancements have highlighted the use of Phosphoric Acid-D3 in the fabrication of calcium phosphate scaffolds for bone tissue engineering. Research indicates that scaffolds created with phosphoric acid exhibit superior mechanical properties compared to those made with conventional binders like polyvinyl alcohol (PVA). The optimal weight ratios of hydroxyapatite and beta-tricalcium phosphate (HA/β-TCP) have been explored to enhance biocompatibility and mechanical strength, making them suitable for medical implants .

| Binder Type | Mechanical Properties | Biocompatibility | Optimal HA/β-TCP Ratio |

|---|---|---|---|

| Phosphoric Acid | Superior | High | 60:40 |

| Polyvinyl Alcohol | Moderate | Moderate | 60:40 |

Environmental Applications

Wastewater Treatment

Phosphoric Acid-D3 has potential applications in wastewater treatment processes. Its ability to precipitate heavy metals and phosphates makes it an effective agent for reducing eutrophication in aquatic systems. By controlling phosphate levels, it helps mitigate the growth of harmful algal blooms, thereby improving water quality .

Soil Fertility Enhancement

In agriculture, phosphoric acid is primarily used as a fertilizer component. The deuterated variant can be applied in studies assessing nutrient uptake by plants and soil health. Understanding how deuterated phosphorus behaves in soil can provide insights into optimizing fertilizer formulations for enhanced crop yield while minimizing environmental impact .

Safety and Environmental Impact

Despite its beneficial applications, Phosphoric Acid-D3 must be handled with care due to its corrosive nature. It poses risks to human health and the environment if not managed properly. Safety assessments indicate that while it can be irritating upon contact, formulations designed to be non-irritating can mitigate these risks effectively .

Mecanismo De Acción

Target of Action

Phosphoric Acid-D3, also known as (3H)Phosphoric acid or Trideuterio phosphate, is a derivative of phosphoric acid where all three hydrogen atoms are replaced by deuterium . It is used in various applications, including as a reagent in chemical reactions . .

Mode of Action

Phosphoric acid, the parent compound, is known to interact with many divalent cations, including fe++, cu++, ca++, and mg++ . It is plausible that Phosphoric Acid-D3 may have similar interactions. In the context of organocatalysis, phosphoric acid-based catalysts have been shown to interact with each other, forming dimers or monomers depending on the catalyst structure .

Biochemical Pathways

Phosphoric Acid-D3 likely participates in similar biochemical pathways as phosphoric acid. Phosphorus is a key element in organic molecules involved in a wide variety of essential cellular functions, including biochemical energy transfer via adenosine triphosphate (ATP), maintenance of genetic information with nucleotides DNA and RNA, intracellular signaling via cyclic adenosine monophosphate (cAMP), and membrane structural integrity via glycerophospholipids . Phosphoric acid is also involved in the metabolism of inorganic phosphorus (Pi) acting as a weak acid .

Pharmacokinetics

Absorbed phosphoric acid is distributed widely in the body as phosphate . The boiling point of Phosphoric Acid-D3 is 158 °C, and it has a density of 1.736 g/mL at 25 °C .

Result of Action

For instance, it has been found to play a role in proton conduction, with studies suggesting that intermolecular acid-acid interactions have a drastic influence on the reaction rate and stereoselectivity of asymmetric transfer-hydrogenation catalyzed by chiral phosphoric acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phosphoric Acid-D3. For instance, temperature and pH can affect the solubility and reactivity of phosphoric acid, which may also apply to Phosphoric Acid-D3 . Additionally, the presence of other ions or molecules in the environment can impact the interactions of phosphoric acid with its targets .

Análisis Bioquímico

Biochemical Properties

Phosphoric Acid-D3 participates in numerous biochemical reactions, particularly those involving the transfer of phosphorus-containing groups . These reactions are key for maintaining life, from biological cells to ecosystems. Phosphoric Acid-D3 interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of adenosine and guanosine triphosphates (ATP, GTP), essential molecules for cellular energy metabolism .

Cellular Effects

Phosphoric Acid-D3 has significant effects on various types of cells and cellular processes. It plays an essential role in cellular energy metabolism and cell signaling, primarily through its involvement in the creation of ATP and GTP . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Phosphoric Acid-D3 exerts its effects through several mechanisms. It participates in enzymatic phosphorylation reactions, which are fundamental for various biochemical processes . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Phosphoric Acid-D3 is involved in various metabolic pathways. It plays a crucial role in the metabolism of phosphorus, an essential element for life . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Phosphoric Acid-D3, like other phosphorus compounds, is transported and distributed within cells and tissues. It is absorbed in the gut and excreted by the kidneys, maintaining a balance in the body . It can interact with transporters or binding proteins, influencing its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of Phosphoric Acid-D3 is likely to be similar to that of phosphoric acid, given their chemical similarities. Phosphoric acid is integral to many subcellular structures, including DNA, RNA, and ATP It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications

Métodos De Preparación

The preparation of (3H)Phosphoric acid can be achieved through several synthetic routes. One common method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide. Another approach is the oxidation of phosphinic acid. Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .

Análisis De Reacciones Químicas

(3H)Phosphoric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is a triprotic acid, meaning it can donate three hydrogen ions in a solution. Common reagents used in these reactions include sodium hydroxide, which reacts with (3H)Phosphoric acid to form sodium phosphate and water . Major products formed from these reactions include different phosphate salts and esters.

Comparación Con Compuestos Similares

(3H)Phosphoric acid can be compared with other phosphorus-containing compounds such as phosphonic acid and phosphinic acid. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity. Phosphonic acid features a phosphorus atom bonded to three oxygen atoms and one carbon atom, while phosphinic acid has a phosphorus atom bonded to two oxygen atoms and one carbon atom . These differences result in unique properties and applications for each compound.

Similar compounds include:

- Phosphonic acid

- Phosphinic acid

- Orthophosphoric acid

- Pyrophosphoric acid

- Metaphosphoric acid

(3H)Phosphoric acid stands out due to its deuterium substitution, which can be advantageous in specific research and industrial applications.

Actividad Biológica

Phosphoric acid-D3, a deuterated form of phosphoric acid, has garnered attention in various fields, particularly in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and implications in health and disease management, supported by diverse research findings and case studies.

Overview of Phosphoric Acid-D3

Phosphoric acid (H₃PO₄) is a mineral acid commonly used in food and industrial applications. The D3 variant refers to the incorporation of deuterium, which is a stable isotope of hydrogen. This modification can influence the compound's behavior in biological systems, making it a valuable tool for tracing metabolic pathways and understanding biochemical processes.

Mechanisms of Biological Activity

The biological activity of phosphoric acid-D3 is primarily linked to its role in cellular metabolism and signaling pathways. Key mechanisms include:

- Mineral Homeostasis : Phosphoric acid plays a crucial role in maintaining the balance of minerals like calcium and phosphorus in the body. It is essential for bone health and metabolic functions .

- Cell Signaling : Phosphoric acid-D3 is involved in intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis. It can activate various kinases and transcription factors that mediate these processes .

- Gene Regulation : The compound influences gene expression by modulating the activity of transcription factors associated with the vitamin D receptor (VDR). This regulation affects numerous genes linked to cell proliferation and differentiation .

Case Study 1: Hypervitaminosis D-Induced Hypercalcemia

A notable case study highlighted the effects of excessive vitamin D intake leading to hypervitaminosis D, characterized by elevated calcium levels due to increased absorption mediated by phosphoric acid derivatives. The patient exhibited symptoms such as confusion and muscle weakness, emphasizing the importance of monitoring phosphoric acid levels in conjunction with vitamin D supplementation .

Case Study 2: Phosphoric Acid in Cancer Therapy

Research has shown that phosphoric acid-D3 can enhance the efficacy of certain cancer therapies by modulating cellular responses to treatment. In vitro studies indicated that it could induce apoptosis in malignant cells through its action on signaling pathways related to VDR activation . This finding suggests potential therapeutic applications in differentiation therapy for leukemia.

Research Findings

Recent studies have provided insights into the specific biological activities associated with phosphoric acid-D3:

Propiedades

IUPAC Name |

trideuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-ZRLBSURWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)(O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162398 | |

| Record name | (3H)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

85% Solution in D2-O: Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phosphoric acid-d3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14335-33-2 | |

| Record name | Phosphoric acid-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14335-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3H)Phosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014335332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3H)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3H)phosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.